![molecular formula C16H26BrNOS B14586130 4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol CAS No. 61151-33-5](/img/structure/B14586130.png)
4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol is an organic compound with a complex structure that includes bromine, sulfur, and nitrogen atoms
Preparation Methods
The synthesis of 4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol involves multiple steps, starting from simpler aromatic compounds. The synthetic route typically includes:
Bromination: Introduction of the bromine atom into the aromatic ring using bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3).
Alkylation: Introduction of the butylsulfanyl group through a Friedel-Crafts alkylation reaction using butyl chloride (C4H9Cl) and aluminum chloride (AlCl3).
Aminomethylation: Introduction of the diethylamino group using diethylamine (C4H11N) and formaldehyde (CH2O) under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) and hydrochloric acid (HCl).
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide (OH-) or alkoxide (RO-) ions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol can be compared with similar compounds such as:
4-Bromo-2-methylphenol: Lacks the butylsulfanyl and diethylamino groups, making it less complex and potentially less versatile in its applications.
4-Bromo-2-[(methylsulfanyl)methyl]phenol: Similar but with a methylsulfanyl group instead of a butylsulfanyl group, which may affect its reactivity and applications.
4-Bromo-2-[(butylsulfanyl)methyl]phenol: Lacks the diethylamino group, which may reduce its potential interactions with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
61151-33-5 |
|---|---|
Molecular Formula |
C16H26BrNOS |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-bromo-2-(butylsulfanylmethyl)-6-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C16H26BrNOS/c1-4-7-8-20-12-14-10-15(17)9-13(16(14)19)11-18(5-2)6-3/h9-10,19H,4-8,11-12H2,1-3H3 |
InChI Key |
XSAXTJDPSBZZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1=CC(=CC(=C1O)CN(CC)CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)
![4-Chloro-2,6-bis[(diethylamino)methyl]phenol](/img/structure/B14586070.png)
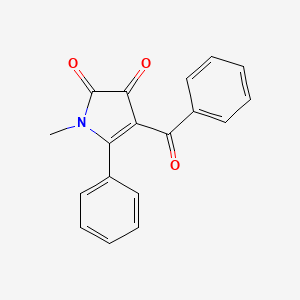
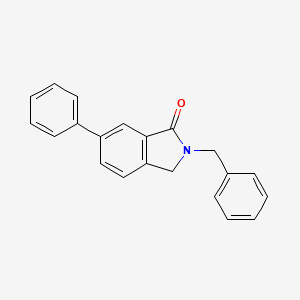
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
![N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14586102.png)
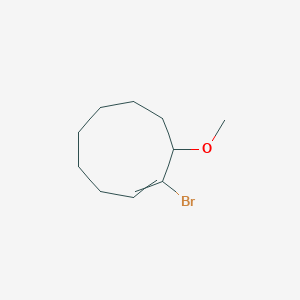
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)

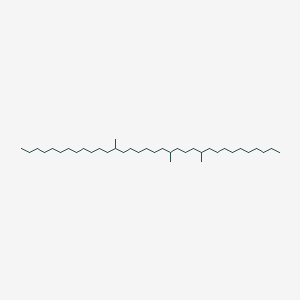
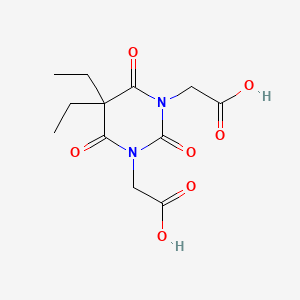
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)

